molecular formula C17H18FNO3 B13042732 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide

2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide

Cat. No.: B13042732
M. Wt: 303.33 g/mol
InChI Key: OKLDYPXTBDDKEF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluoro-substituted methoxyphenyl group and a hydroxyphenethyl group attached to an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyaniline and 4-hydroxyphenethylamine.

    Acylation Reaction: The key step involves the acylation of 2-fluoro-3-methoxyaniline with an appropriate acylating agent, such as acetyl chloride, to form the intermediate 2-(2-fluoro-3-methoxyphenyl)acetamide.

    Coupling Reaction: The intermediate is then coupled with 4-hydroxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)ketone.

    Reduction: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)amine.

    Substitution: Formation of 2-(2-methoxy-3-substitutedphenyl)-N-(4-hydroxyphenethyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide depends on its specific biological target. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

  • The presence of both fluoro and methoxy groups in the phenyl ring, along with the hydroxyphenethyl group, may confer unique biological activities and physicochemical properties to this compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C17H18FNO3/c1-22-15-4-2-3-13(17(15)18)11-16(21)19-10-9-12-5-7-14(20)8-6-12/h2-8,20H,9-11H2,1H3,(H,19,21)

InChI Key

OKLDYPXTBDDKEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=C(C=C2)O

Origin of Product

United States

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